- Substituted quinoline compounds-simeprevir derivatives as NS3/4A inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,

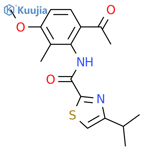

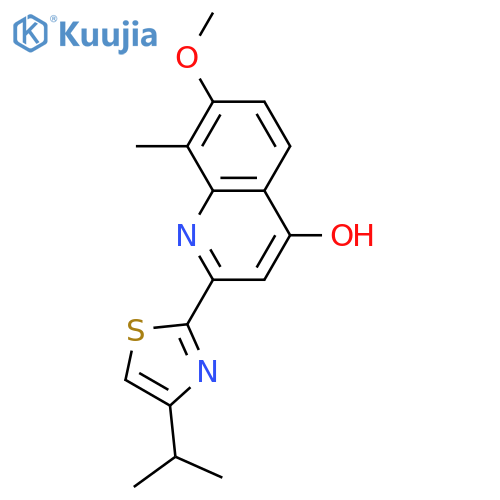

Cas no 923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

923289-21-8 structure

商品名:7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

CAS番号:923289-21-8

MF:C17H18N2O2S

メガワット:314.402022838593

MDL:MFCD11042287

CID:69518

PubChem ID:53393377

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 化学的及び物理的性質

名前と識別子

-

- 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

- 4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-

- 7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one

- 2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline

- 2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol

- 2-isopropylthiazolyl-7-methoxy-8-methylquinolin-4-ol

- 4-hydroxy-2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinoline

- 4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinoline

- 8-methyl-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]-7-(methyloxy)-4-quinolinol

- FD7118

- 4-Quinolinol,7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-

- C17H18N2O2S

- PubChem19246

- LPPRPUJPNUY

- 7-Methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinol (ACI)

- DTXSID10693886

- A1-01691

- SY060355

- SCHEMBL313693

- 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one

- 4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline

- BCP13817

- LPPRPUJPNUYIKH-UHFFFAOYSA-N

- 2-(4-ISOPROPYL-1,3-THIAZOL-2-YL)-7-METHOXY-8-METHYL-1H-QUINOLIN-4-ONE

- AC-25669

- MFCD11042287

- 923289-21-8

- AKOS015904550

- CS-13196

- 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolinone

- CS-B0014

- 7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

-

- MDL: MFCD11042287

- インチ: 1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)

- InChIKey: LPPRPUJPNUYIKH-UHFFFAOYSA-N

- ほほえんだ: OC1C2C=CC(=C(C=2N=C(C2SC=C(C(C)C)N=2)C=1)C)OC

計算された属性

- せいみつぶんしりょう: 314.108899g/mol

- ひょうめんでんか: 0

- XLogP3: 3.8

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 回転可能化学結合数: 3

- どういたいしつりょう: 314.108899g/mol

- 単一同位体質量: 314.108899g/mol

- 水素結合トポロジー分子極性表面積: 79.5Ų

- 重原子数: 22

- 複雑さ: 466

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 密度みつど: 1.240

- ふってん: 518°C at 760 mmHg

- PSA: 83.48000

- LogP: 4.50430

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B0014-1g |

4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |

923289-21-8 | 99.06% | 1g |

$990.0 | 2022-04-26 | |

| eNovation Chemicals LLC | K09689-50g |

2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 98% | 50g |

$6400 | 2024-05-25 | |

| Alichem | A189008017-100mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 95% | 100mg |

$310.96 | 2023-08-31 | |

| Chemenu | CM144749-250mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 95% | 250mg |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D915883-1g |

4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline |

923289-21-8 | 95% | 1g |

$1435 | 2023-09-03 | |

| 1PlusChem | 1P00686F-1g |

4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |

923289-21-8 | 98% | 1g |

$1054.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058208-100mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |

923289-21-8 | 98% | 100mg |

¥3759.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-100mg |

7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |

923289-21-8 | 95% | 100mg |

¥3060.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-250mg |

7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |

923289-21-8 | 95% | 250mg |

¥5105.0 | 2024-04-15 | |

| abcr | AB601061-250mg |

2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; . |

923289-21-8 | 250mg |

€667.50 | 2024-07-24 |

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 6 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 100 °C

リファレンス

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesis, Synthesis, 2014, 46(7), 899-908

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C

リファレンス

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication, United States, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; overnight, reflux; reflux → 40 °C

1.2 Reagents: Ammonium chloride ; 1 h, 40 °C

1.2 Reagents: Ammonium chloride ; 1 h, 40 °C

リファレンス

- Process for preparation of HCV inhibitor, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

リファレンス

- Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol

1.2 Reagents: Acetic acid , Methanol

リファレンス

- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 8 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C

リファレンス

- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Pyridine , Phosphorus oxychloride ; -20 °C → 0 °C

1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C

1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C

リファレンス

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C

リファレンス

- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, rt → reflux

リファレンス

- Preparation of macrocyclic peptides for the treatment of viral infection, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

1.2 Reagents: Acetic acid , Methanol ; 0 °C

リファレンス

- Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 16 h, rt → 70 °C; 70 °C → 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Methanol

リファレンス

- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt

リファレンス

- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutants, Journal of Medicinal Chemistry, 2012, 55(7), 3021-3026

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C

リファレンス

- HCV inhibiting macrocyclic phosphonates and amidophosphates, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

リファレンス

- Polymorphic forms of a macrocyclic peptide inhibitor of HCV, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; 4 h, reflux

リファレンス

- Preparation method of TMC-435 important intermediate, China, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; 100 °C → rt

リファレンス

- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,

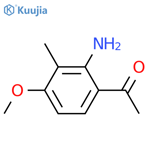

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Raw materials

- 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preparation Products

7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol) 関連製品

- 145739-56-6(2-Pyridinecarboxylicacid, 6-[2-(3,4-diethoxyphenyl)-4-thiazolyl]-)

- 154037-50-0(4-Thiazolemethanol,2-(2-hydroxyphenyl)-)

- 101001-71-2(Thiazole,4,5-bis(4-methoxyphenyl)-2-(1H-pyrrol-2-yl)-)

- 115311-41-6(2-Pyridin-2-yl-1,3-thiazole-4-carboxylate)

- 23353-14-2(2-(4-Methoxyphenyl)-1,3-thiazol-4-ylacetic acid)

- 923289-21-8(7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

- 174006-71-4(2-(4-Methoxy-phenyl)-thiazole-4-carbaldehyde)

- 187793-07-3(4-Thiazolemethanol,2-(2-methoxyphenyl)-)

- 368869-97-0(2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic Acid)

- 265126-59-8(Ethanone,1-[2-[4-(trifluoromethoxy)phenyl]-4-thiazolyl]-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:923289-21-8)7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):210.0/356.0/960.0